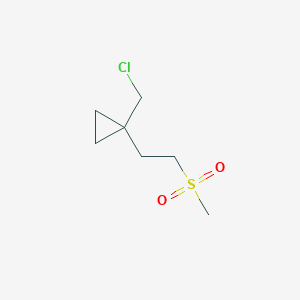![molecular formula C10H7F3N2O2 B13168703 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an acetic acid moiety at the 3rd position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to maximize yield and minimize the use of specific reagents that are difficult to source .
Chemical Reactions Analysis
Types of Reactions
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives like zolpidem exert their hypnotic effects by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat short-term insomnia.
Alpidem: Used for brain function disorders.
Other Imidazo[1,2-a]pyridine Derivatives: These compounds share similar structures and biological activities.
Uniqueness
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is unique due to its trifluoromethyl group, which enhances its biological activity and stability compared to other derivatives . This makes it a valuable compound for developing new pharmaceuticals with improved efficacy and safety profiles.
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
2-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-15-7(4-9(16)17)5-14-8(15)3-6/h1-3,5H,4H2,(H,16,17) |
InChI Key |
JSIRLYSAZJMHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2CC(=O)O)C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)

![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)


![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
